Albatrelin G
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Overview
Description
Preparation Methods
Albatrelin G is typically isolated from natural sources, specifically the mushroom Albatrellus caeruleoporus . The isolation process involves extensive spectroscopic analyses and chemical methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Ultraviolet Spectroscopy (UV)
Chemical Reactions Analysis
Albatrelin G, like other farnesylphenols, can undergo various chemical reactions. These include:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Albatrelin G has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of farnesylphenols and their derivatives.
Mechanism of Action
The exact mechanism of action of Albatrelin G is not fully understood. it is believed to exert its effects through interactions with cellular targets, potentially involving pathways related to cell growth and apoptosis . Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Albatrelin G is part of a group of farnesylphenols, which include compounds like grifolin, neogrifolin, and albatrellin . These compounds share similar structures and biological activities but differ in their specific chemical properties and effects. For example:
Grifolin: Known for its anti-microbial and anti-oxidative activities.
Neogrifolin: Exhibits similar biological activities to grifolin but with different potency and effects.
Albatrellin: Another farnesylphenol with unique chemical properties and biological activities.
This compound stands out due to its specific cytotoxic activity against certain cell lines, making it a unique compound within this group .
Properties
IUPAC Name |
4-[(1R,2S,5R)-5-hydroxy-5-methyl-2-(6-methylhepta-1,5-dien-2-yl)cyclohexyl]-5-methylbenzene-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-14(2)7-6-8-15(3)18-9-10-22(5,25)13-19(18)21-16(4)11-17(23)12-20(21)24/h7,11-12,18-19,23-25H,3,6,8-10,13H2,1-2,4-5H3/t18-,19-,22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMZYAZOCDDYMF-WOIUINJBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2CC(CCC2C(=C)CCC=C(C)C)(C)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1[C@@H]2C[C@](CC[C@@H]2C(=C)CCC=C(C)C)(C)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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